N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800766
InChI: InChI=1S/C13H13N5O2S/c1-8-6-18-12(20)10(5-16-13(18)21-8)11(19)15-3-2-9-4-14-7-17-9/h4-7H,2-3H2,1H3,(H,14,17)(H,15,19)
SMILES:
Molecular Formula: C13H13N5O2S
Molecular Weight: 303.34 g/mol

N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC14800766

Molecular Formula: C13H13N5O2S

Molecular Weight: 303.34 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide -

Specification

Molecular Formula C13H13N5O2S
Molecular Weight 303.34 g/mol
IUPAC Name N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C13H13N5O2S/c1-8-6-18-12(20)10(5-16-13(18)21-8)11(19)15-3-2-9-4-14-7-17-9/h4-7H,2-3H2,1H3,(H,14,17)(H,15,19)
Standard InChI Key HJJLBECDHBDLFM-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CN=CN3

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a bicyclic thiazolo[3,2-a]pyrimidine scaffold, where a five-membered thiazole ring is fused to a six-membered pyrimidine ring. This core is substituted at position 6 with a carboxamide group (-CONH2) and at position 2 with a methyl group. A 2-(1H-imidazol-4-yl)ethyl side chain is appended to the carboxamide nitrogen, introducing a secondary heterocyclic moiety (imidazole) linked via an ethyl bridge.

Molecular Formula and Physicochemical Properties

The molecular formula C₁₃H₁₃N₅O₂S corresponds to a molecular weight of 303.34 g/mol. Key physicochemical properties include:

PropertyValue
IUPAC NameN-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-5-oxo- thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChIInChI=1S/C13H13N5O2S/c1-8-6-18... (truncated)
Topological Polar Surface Area120 Ų (estimated)

The imidazole ring contributes to the molecule’s basicity, while the carboxamide and thiazolo-pyrimidine core enhance hydrogen-bonding potential, critical for target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions between 1,3-diketones and tetrahydropyrimidine-2-thiones under visible-light irradiation . For this compound, a plausible route includes:

  • α-Bromination of 1,3-diketones: Reaction of unsymmetrical 1,3-diketones with N-bromosuccinimide (NBS) to yield α-bromo intermediates.

  • Radical-Mediated Cyclization: Visible-light-driven homolytic cleavage of C–Br and S–H bonds generates free radicals, which recombine to form the thiazolo-pyrimidine core .

  • Side-Chain Functionalization: Coupling of the imidazole-ethylamine moiety to the carboxamide group via peptide bond formation.

Analytical Characterization

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 2.25 ppm (methyl group) and δ 3.51–3.77 ppm (ethyl bridge protons) .

  • High-Resolution Mass Spectrometry (HRMS): Confirmation of the molecular ion peak at m/z 303.34.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 3200–3500 cm⁻¹ (N–H).

Biological Activity and Mechanistic Insights

Selectivity and Toxicity Profiles

Future Research Directions

Pharmacokinetic Optimization

  • Bioavailability Enhancement: Structural modifications to improve solubility (e.g., PEGylation) and blood-brain barrier penetration.

  • Metabolic Stability: Addressing potential hepatic first-pass metabolism via cytochrome P450 isoform profiling.

Target Identification and Validation

  • Proteomic Screens: Identification of binding partners using affinity chromatography and surface plasmon resonance.

  • CRISPR-Cas9 Knockout Models: Elucidating pathway dependencies in cancer cells.

Preclinical and Clinical Development

  • In Vivo Efficacy: Xenograft models to assess tumor growth inhibition.

  • Phase I Trials: Dose-escalation studies to establish safety profiles.

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